Methyl 3-cyano-5-nitrobenzoate
Description
Methyl 3-cyano-5-nitrobenzoate (CAS 77326-46-6) is a nitro-substituted benzoate ester with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.16 g/mol . Key features include:
- Nitro group at position 5: Enhances electron-withdrawing effects, influencing reactivity in reduction or substitution reactions.
- Cyano group at position 3: A strong electron-withdrawing substituent that stabilizes intermediates in synthetic pathways.
- Methyl ester: Provides moderate solubility in organic solvents while retaining hydrolytic stability under neutral conditions.
This compound is utilized as an intermediate in pharmaceuticals, dyes (e.g., coloration reactions ), and materials science. Its planar molecular structure facilitates π-π stacking interactions, as observed in crystallographic studies of related esters .
Properties
IUPAC Name |
methyl 3-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVKXPKHCOWFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590461 | |
| Record name | Methyl 3-cyano-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-80-5 | |
| Record name | Methyl 3-cyano-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99066-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyano-5-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and a suitable cyanide source for the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium cyanide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Methyl 3-amino-5-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-cyano-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-cyano-5-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitrile and nitro compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyano-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Electron-withdrawing groups (EWGs): Cyano (-CN) and nitro (-NO₂) groups increase electrophilicity, making the aromatic ring susceptible to nucleophilic attack. Chloro (-Cl) and bromo (-Br) substituents further enhance this effect while enabling substitution reactions .
- Solubility: Amino (-NH₂) groups improve aqueous solubility in acidic conditions due to protonation, whereas methyl/ethyl esters favor organic solvents .
- Crystallinity: Carboxy (-COOH) groups promote intermolecular hydrogen bonding, leading to distinct crystal packing compared to cyano analogs .
Biological Activity
Methyl 3-cyano-5-nitrobenzoate (MCNB) is an organic compound with significant biological activity, primarily due to its structural features, which include a cyano group and a nitro group attached to a benzoate moiety. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and environmental science.
Chemical Structure and Properties
- Molecular Formula : C₉H₆N₂O₄
- Molecular Weight : 194.16 g/mol
- IUPAC Name : this compound
The presence of the cyano and nitro groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a subject of study in biological applications.
MCNB exhibits its biological effects primarily through interactions with various molecular targets. The nitro group can be reduced to form reactive intermediates that can interact with cellular macromolecules, such as proteins and nucleic acids, potentially leading to modulation of enzyme activities and disruption of metabolic pathways. The cyano group can participate in nucleophilic addition reactions, further influencing biochemical processes.
Key Mechanisms:
- Enzyme Modulation : MCNB has been shown to influence enzyme activities by interacting with active sites or allosteric sites on enzymes.
- Reactive Intermediates Formation : Reduction of the nitro group can yield compounds that may exhibit mutagenic properties or other forms of cytotoxicity .
Antimicrobial Properties
Research indicates that MCNB possesses antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, demonstrating potential as an antibacterial agent . The minimal inhibitory concentrations (MICs) for these bacteria ranged from <0.03125 to 4 μg/mL, indicating strong potency.
Mutagenicity and Toxicity
MCNB has been included in discussions regarding mutagenic chemicals. Its structural components suggest potential mutagenic effects, particularly through the formation of reactive intermediates that can interact with DNA . This aspect necessitates careful consideration in its application and handling.
Case Studies
-
Enzyme Interaction Studies :
- A study investigated the interaction of MCNB with various enzymes involved in metabolic pathways. The findings suggested that MCNB could act as an inhibitor for certain enzymes, thereby altering metabolic fluxes within cells.
-
Antibacterial Efficacy :
- In vivo studies demonstrated the efficacy of MCNB in treating infections caused by resistant bacterial strains. The compound was administered in a mouse model, showing significant reduction in bacterial load compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-nitrobenzoate | Lacks cyano group | Limited reactivity compared to MCNB |
| Methyl 3-cyanobenzoate | Lacks nitro group | Reduced antimicrobial activity |
| Methyl 4-cyano-3-nitrobenzoate | Different substitution pattern | Varies in reactivity and application |
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 3-cyano-5-nitrobenzoate?
Answer:
The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Cyanation : Introduce the cyano group at the 3-position via nucleophilic substitution (e.g., using CuCN in DMF at 80–100°C) .
Esterification : Protect the carboxylic acid group as a methyl ester using methanol under acidic catalysis (H₂SO₄) .
Key validation: Monitor intermediate purity via TLC and confirm final product identity via NMR and mass spectrometry.
Basic: How can spectroscopic techniques confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent positions:
- IR Spectroscopy : Confirm functional groups:
- Mass Spectrometry : Molecular ion peak at m/z 222 (C₉H₆N₂O₄) with fragmentation patterns matching nitro and cyano groups.
Basic: What crystallographic methods are used to determine the crystal structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water).
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure refinement : Employ SHELX programs (SHELXL for refinement) to resolve hydrogen bonding and packing motifs.
- Validation : Check R-factor (<5%) and residual electron density maps.
Advanced: How to resolve discrepancies between experimental solubility data and literature values?
Answer:
Discrepancies may arise from:
- Purity : Recrystallize the compound and verify via HPLC .
- Polymorphism : Use DSC/TGA to detect crystalline phases affecting solubility .
- Solvent interactions : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents.
Example: Methyl nitrobenzoates show lower solubility in water (e.g., Methyl 3-nitrobenzoate: ~0.1 g/L at 25°C) but higher in ethanol .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Use Design of Experiments (DOE) to evaluate:
- Temperature : Cyanation efficiency peaks at 80–100°C; higher temps may degrade nitro groups .
- Catalyst loading : Optimize CuCN stoichiometry (1.2–1.5 equiv.) to balance yield and side reactions.
- Solvent polarity : DMF enhances cyanation vs. DMSO, which may promote ester hydrolysis .
Validation: Track yields via GC-MS and optimize using response surface methodology (RSM).
Advanced: How do hydrogen-bonding patterns influence the solid-state properties of this compound?
Answer:
- Graph set analysis : Identify motifs like R₂²(8) (nitro-nitro interactions) or C(4) chains (ester-cyano interactions).
- Impact on stability : Strong intermolecular H-bonds (e.g., between nitro O and methyl H) increase melting points .
- Crystal packing : Use Mercury software to visualize π-π stacking (nitro/cyano groups enhance rigidity).
Advanced: How to assess the compound’s stability under varying storage conditions?
Answer:
- Thermal stability : Conduct TGA (decomposition onset ~200°C for nitro esters) .
- Photostability : Expose to UV light (254 nm) and monitor nitro group reduction via HPLC.
- Hydrolytic stability : Test in buffered solutions (pH 4–9) to evaluate ester hydrolysis.
Mitigation: Store in amber vials at –20°C under inert atmosphere .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
